molecular formula C19H19N3O4S B1225310 4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1225310
M. Wt: 385.4 g/mol
InChI Key: UYALLXWKEKJHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester is a member of quinazolines.

Scientific Research Applications

Chemical Synthesis and Transformations

  • The rearrangement of similar compounds under different conditions, such as the treatment of related esters with refluxing toluene or pyridine, has been studied, leading to the formation of various products. This suggests potential applications in synthetic organic chemistry for complex molecule construction (Kim, 1986).
  • In a reaction involving ethyl chloroacetate and 1H-indazol-3-ol, ethyl esters of various acid derivatives were synthesized, highlighting the chemical versatility and potential for creating diverse chemical structures (Bonanomi & Palazzo, 1977).
  • The 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides in organic synthesis has been demonstrated, leading to the formation of esters of acrylic acid derivatives (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Synthesis of Heterocyclic Compounds

  • The acylation and subsequent reactions of thiazole-carboxylic acid derivatives, similar to the compound , have been explored, indicating its potential in the synthesis of heterocyclic compounds (Dovlatyan et al., 2004).
  • The synthesis and regioselective reactions of quinazoline derivatives, including ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, suggest potential applications in creating complex quinazoline-based structures (Atia et al., 2017).

properties

Product Name

4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-quinazolin-4-yloxyacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-4-25-19(24)16-11(2)12(3)27-18(16)22-15(23)9-26-17-13-7-5-6-8-14(13)20-10-21-17/h5-8,10H,4,9H2,1-3H3,(H,22,23)

InChI Key

UYALLXWKEKJHQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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